2-Chloro-5-nitro-3-phenylpyridine
Overview
Description
2-Chloro-5-nitro-3-phenylpyridine is an organic compound with the molecular formula C11H7ClN2O2 . It has a molecular weight of 234.64 and is a solid at room temperature . The compound belongs to the class of nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The non-H atoms of the compound almost lie in a common plane . In the crystal, adjacent molecules feature a short Cl⋯O contact, forming a chain . These chains are consolidated into a layer structure by non-classical C-H⋯O interactions .Physical And Chemical Properties Analysis
2-Chloro-5-nitro-3-phenylpyridine is a solid at room temperature . It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
1. Application in Nitrosyl Complexes
2-Chloro-5-nitro-3-phenylpyridine is involved in the formation and reactivity of nitrosyl complexes. These complexes exhibit important properties such as undergoing transformations in the presence of different agents and showing photoreactivity, which has potential applications in photorelease technologies (Maji et al., 2008).
2. Reactivity with Arenethiolates
This compound demonstrates significant reactivity with arenethiolates, leading to the formation of arylthio-dechlorinated products. This reaction is crucial for understanding the mechanisms of nucleophilic substitutions on the pyridine ring, which is relevant for synthetic chemistry and the development of various pyridine-based compounds (Hamed et al., 1997).
3. Involvement in Metal Complexes
The compound is involved in the synthesis of copper(II) and zinc(II) complexes. These complexes have diverse structural properties and have potential applications in material science, particularly in the study of metal-ligand interactions and crystal engineering (Despaigne et al., 2009).
4. Role in Photochemical Studies
It plays a role in photochemical studies, particularly in understanding the effects of metal-carbon bonds in ortho-metalated complexes. This understanding is vital for applications in light-emitting devices and the development of photoactive materials (Sprouse et al., 1984).
5. Kinetic Studies in Organic Chemistry
The compound is used in studying the kinetics of reactions with various nucleophiles. This research is fundamental in understanding reaction mechanisms and rates, which is crucial for the development of more efficient synthetic processes (Hamed, 1997).
6. Application in DNA-binding Studies
2-Chloro-5-nitro-3-phenylpyridine derivatives have been studied for their DNA-binding properties, particularly in the context of photocleavage. This research is significant in the field of biochemistry and could have implications for the development of novel therapeutic agents (Zhang et al., 2001).
Safety and Hazards
The compound is classified under the GHS07 pictogram . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-5-nitro-3-phenylpyridine belongs, are known to interact with various biological targets due to their electron-deficient character .
Pharmacokinetics
The compound’s molecular weight (23464 g/mol) and its physical form (solid) could potentially influence its bioavailability .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 2-Chloro-5-nitro-3-phenylpyridine . For instance, it is recommended to store the compound in a dry environment at 2-8°C to maintain its stability .
properties
IUPAC Name |
2-chloro-5-nitro-3-phenylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-11-10(8-4-2-1-3-5-8)6-9(7-13-11)14(15)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFTXBTCLHAJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitro-3-phenylpyridine | |
CAS RN |
1119088-46-8 | |
Record name | 2-chloro-5-nitro-3-phenylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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